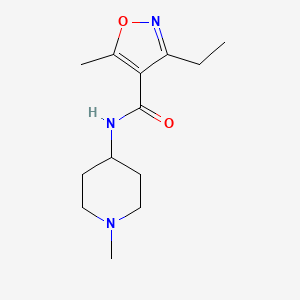
3-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-4-isoxazolecarboxamide, commonly known as EMX-2, is a synthetic compound that has been widely used in scientific research due to its unique properties. It belongs to the class of isoxazolecarboxamide derivatives and has been extensively studied for its potential therapeutic applications. In
Mecanismo De Acción
EMX-2 acts as a positive allosteric modulator of the GABAA receptor, which is the major inhibitory neurotransmitter in the central nervous system. It enhances the activity of the GABAA receptor, leading to increased inhibition of neuronal activity and reduced excitability. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Biochemical and Physiological Effects:
EMX-2 has been found to have several biochemical and physiological effects. It has been shown to increase the amplitude and duration of GABA-mediated inhibitory postsynaptic currents in neurons, leading to enhanced inhibition of neuronal activity. EMX-2 has also been found to increase the expression of GABAA receptor subunits in the brain, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMX-2 has several advantages for lab experiments. It is a highly potent and selective modulator of the GABAA receptor, which makes it a valuable tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions. EMX-2 is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, EMX-2 has some limitations for lab experiments. It has a short half-life in vivo, which may limit its therapeutic potential. EMX-2 is also not very water-soluble, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on EMX-2. One area of interest is the potential use of EMX-2 as a therapeutic agent for epilepsy and other neurological disorders. Further studies are needed to determine the optimal dosing and administration of EMX-2 for these indications. Another area of interest is the potential use of EMX-2 as a tool for studying the role of GABAergic neurotransmission in psychiatric disorders such as anxiety and depression. Future studies may also investigate the potential use of EMX-2 in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
EMX-2 can be synthesized using various methods, including the reaction of 5-methylisoxazole-4-carboxylic acid with ethyl chloroformate and N-methyl-4-piperidone. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure EMX-2.
Aplicaciones Científicas De Investigación
EMX-2 has been widely used in scientific research for its potential therapeutic applications. It has been found to exhibit potent anticonvulsant and neuroprotective effects in animal models of epilepsy and neurodegenerative diseases. EMX-2 has also been studied for its potential use in the treatment of anxiety, depression, and other psychiatric disorders.
Propiedades
IUPAC Name |
3-ethyl-5-methyl-N-(1-methylpiperidin-4-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-4-11-12(9(2)18-15-11)13(17)14-10-5-7-16(3)8-6-10/h10H,4-8H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTHZVPUKSHZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-5-methyl-N-(1-methylpiperidin-4-yl)-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-5-ium perchlorate](/img/structure/B5153892.png)
![1-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5153894.png)

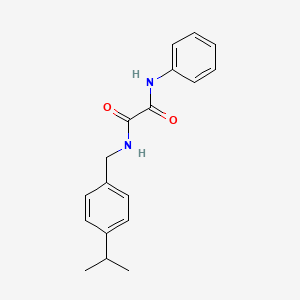
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5153913.png)
![N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5153921.png)
![2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B5153928.png)
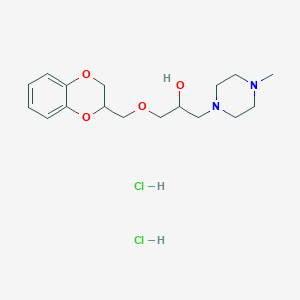
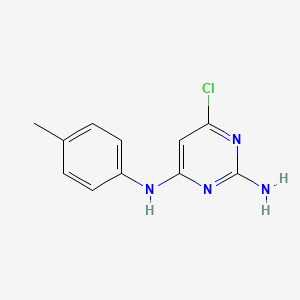
![N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B5153941.png)
![7-(2-methylphenyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5153950.png)
![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-pyridinamine](/img/structure/B5153957.png)
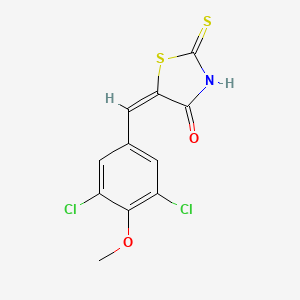
![3-ethyl-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153977.png)